Dibenz[b,f]oxepin, 10-(bromomethyl)-
Description
Structural Overview and Nomenclature of the Dibenz[b,f]oxepin (B1201610) System
The dibenz[b,f]oxepin system is a tricyclic ether with the molecular formula C₁₄H₁₀O. nih.gov Its structure consists of a central seven-membered oxepine ring fused to two benzene (B151609) rings at the [b] and [f] positions. nih.gov The nomenclature, according to IUPAC standards, is dibenz[b,f]oxepin. The numbering of the atoms in the ring system follows a specific pattern, which is crucial for identifying the positions of substituents.
The introduction of a bromomethyl group at the 10-position results in Dibenz[b,f]oxepin, 10-(bromomethyl)- . This substitution adds a reactive functional group to the scaffold, which can serve as a key intermediate for the synthesis of a variety of other derivatives. The presence of the bromine atom, a good leaving group, on a carbon adjacent to the double bond and the benzene rings makes this position particularly susceptible to nucleophilic substitution reactions.
Table 1: Structural and Chemical Properties of Dibenz[b,f]oxepin
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀O |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | Dibenz[b,f]oxepin |
| CAS Number | 257-05-6 |
| PubChem CID | 136073 |
Historical Development and Significance of the Dibenz[b,f]oxepin Core in Chemical Research
The dibenz[b,f]oxepin scaffold was first synthesized in 1911. nih.gov Since its discovery, this chemical framework has been a subject of continuous interest in organic and medicinal chemistry. nih.gov The significance of the dibenz[b,f]oxepin core stems from its presence in several naturally occurring compounds with potent biological activities, such as those isolated from the Bauhinia plant family. researchgate.netresearchgate.net
Over the years, numerous synthetic methods have been developed to construct the dibenz[b,f]oxepin ring system. These strategies include intramolecular McMurry reactions, Ullmann-type coupling followed by ring-closing metathesis, and intramolecular α-arylation of ketones. researchgate.netresearchgate.netscispace.com The development of efficient synthetic routes has been crucial for the exploration of the structure-activity relationships of various dibenz[b,f]oxepin derivatives. The versatility of this scaffold allows for the introduction of a wide range of functional groups at different positions, leading to a diverse library of compounds with distinct biological profiles. nih.gov
Conformational Analysis and Topological Properties of the Seven-Membered Oxepine Ring
Table 2: Key Conformational Features of the Dibenz[b,f]oxepin Scaffold
| Feature | Description |
|---|---|
| Overall Shape | Non-planar, "butterfly" or saddle-like conformation |
| Ring Conformation | The seven-membered oxepine ring is flexible and can adopt various conformations. |
| Dihedral Angles | The angles between the planes of the benzene rings are a key descriptor of the overall molecular shape. |
| Significance | The three-dimensional structure is crucial for biological activity and receptor binding. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H11BrO |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
5-(bromomethyl)benzo[b][1]benzoxepine |
InChI |
InChI=1S/C15H11BrO/c16-10-12-9-11-5-1-3-7-14(11)17-15-8-4-2-6-13(12)15/h1-9H,10H2 |
InChI Key |
IFQBLANSMGYKTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3O2)CBr |
Origin of Product |
United States |
Synthetic Methodologies for Dibenz B,f Oxepin, 10 Bromomethyl and Its Core Framework
Strategies for Introducing the Bromomethyl Moiety at the C-10 Position
The introduction of a bromomethyl group at the C-10 position of the dibenz[b,f]oxepin (B1201610) scaffold is a key step in the synthesis of the target compound. This can be approached through post-cyclization modification of a pre-formed dibenz[b,f]oxepin ring system or by incorporating the bromomethyl functionality into a precursor prior to the final ring-closing reaction.
Post-Cyclization Bromination of 10-Methyl Dibenz[b,f]oxepin Derivatives (e.g., via N-Bromosuccinimide)
A common and effective method for the introduction of a bromine atom at an allylic or benzylic position is through free-radical bromination using N-Bromosuccinimide (NBS). In the context of synthesizing Dibenz[b,f]oxepin, 10-(bromomethyl)-, this strategy would involve the bromination of a 10-methyl-dibenz[b,f]oxepin precursor. The reaction proceeds via a free-radical chain mechanism, where NBS serves as a source of bromine radicals under thermal or photochemical initiation.
The general mechanism for allylic bromination with NBS involves three key stages: initiation, propagation, and termination. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and is often initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).
While specific examples detailing the bromination of 10-methyl-dibenz[b,f]oxepin are not extensively documented in the reviewed literature, the principles of allylic and benzylic bromination are well-established and would be applicable to this system. The methyl group at the C-10 position is allylic to the C-10-C-11 double bond, making it susceptible to radical abstraction and subsequent bromination.
Table 1: Proposed Conditions for the Bromination of 10-Methyl-Dibenz[b,f]oxepin
| Reactant | Reagent | Initiator | Solvent | Expected Product |
| 10-Methyl-dibenz[b,f]oxepin | N-Bromosuccinimide (NBS) | Light (hν) or AIBN | Carbon tetrachloride (CCl₄) | Dibenz[b,f]oxepin, 10-(bromomethyl)- |
It is important to note that the reaction conditions would need to be carefully optimized to favor the desired mono-brominated product and minimize potential side reactions, such as addition to the double bond.
Utilization of Bromomethyl-Containing Precursors in Dibenz[b,f]oxepin Cyclization
An alternative synthetic approach would involve the use of a precursor that already contains a bromomethyl group prior to the construction of the seven-membered oxepine ring. This strategy would circumvent the need for a post-cyclization bromination step. However, a review of the available scientific literature did not yield specific examples of this approach for the synthesis of Dibenz[b,f]oxepin, 10-(bromomethyl)-. This suggests that this synthetic route is either not commonly employed or has not been extensively reported. The stability of the bromomethyl group under various cyclization conditions could be a potential challenge for this methodology.
De Novo Synthesis of the Dibenz[b,f]oxepin Core
Classical Annulation and Rearrangement Reactions
A well-established route to the dibenz[b,f]oxepin core involves a two-step process commencing with an Ullmann coupling reaction to form a diaryl ether intermediate, followed by an intramolecular Friedel-Crafts reaction to construct the seven-membered ring. nih.govnih.gov
The Ullmann condensation, a copper-catalyzed reaction, is used to form the diaryl ether linkage by coupling an aryl halide with a phenol (B47542). nih.gov For the synthesis of the dibenz[b,f]oxepin framework, this typically involves the reaction of a substituted 2-chlorobenzoic acid derivative with a phenol. The resulting diaryl ether can then be converted to the corresponding acyl chloride or carboxylic acid, which subsequently undergoes an intramolecular Friedel-Crafts acylation or alkylation to yield the tricyclic ketone. researchgate.net Final reduction and dehydration steps can then lead to the desired dibenz[b,f]oxepin. nih.gov
Table 2: Example of Dibenz[b,f]oxepin Core Synthesis via Ullmann Coupling and Friedel-Crafts Reaction
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Yield |
| 1. Ullmann Coupling | 2-chlorobenzoic acid, phenol | Copper catalyst, base, heat | 2-phenoxybenzoic acid | Good |
| 2. Friedel-Crafts Cyclization | 2-phenoxybenzoic acid | Polyphosphoric acid (PPA) or other Lewis acids | Dibenz[b,f]oxepin-10(11H)-one | Moderate to Good |
This classical approach, while effective, often requires harsh reaction conditions, which may not be suitable for substrates with sensitive functional groups. beilstein-journals.org
A more contemporary and versatile method for the construction of the seven-membered oxepine ring is through Ring-Closing Metathesis (RCM). nih.govresearchgate.net This powerful reaction, catalyzed by ruthenium-based complexes such as Grubbs' catalysts, allows for the formation of cyclic olefins from acyclic diene precursors. researchgate.net
In the context of dibenz[b,f]oxepin synthesis, the RCM strategy typically involves the initial preparation of a diaryl ether containing two vinyl groups in appropriate positions. This diene precursor is then subjected to the metathesis catalyst, which promotes an intramolecular reaction to form the seven-membered ring and release ethylene (B1197577) as a byproduct. researchgate.net
The efficiency of the RCM reaction is influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. Both first and second-generation Grubbs' catalysts, as well as Hoveyda-Grubbs catalysts, have been successfully employed in the synthesis of seven-membered oxygen heterocycles. researchgate.netnih.gov
Table 3: Catalysts and Conditions for RCM in Dibenz[b,f]oxepin Synthesis
| Diene Precursor | Catalyst | Solvent | Conditions | Product | Yield |
| 2,2'-divinyldiphenyl ether | Grubbs' 1st Generation | Dichloromethane | Reflux | Dibenz[b,f]oxepin | Moderate |
| Substituted 2,2'-divinyldiphenyl ether | Grubbs' 2nd Generation | Toluene | 80 °C | Substituted Dibenz[b,f]oxepin | Good to Excellent |
| Functionalized diaryl ether diene | Hoveyda-Grubbs' 2nd Generation | Dichloromethane | Room Temperature | Functionalized Dibenz[b,f]oxepin | High |
The RCM approach offers several advantages over classical methods, including milder reaction conditions, greater functional group tolerance, and often higher yields. researchgate.net This makes it a highly attractive strategy for the synthesis of complex dibenz[b,f]oxepin derivatives.
Modern Transition Metal-Catalyzed Cyclizations
The advent of transition metal catalysis has introduced highly efficient and versatile methods for constructing the dibenz[b,f]oxepin framework, often allowing for greater functional group tolerance and milder reaction conditions.
Palladium-catalyzed reactions are prominent in the synthesis of the dibenz[b,f]oxepin core. nih.govresearchgate.net One common strategy involves a sequential process that includes a Mizoroki-Heck reaction. nih.govresearchgate.net A typical sequence begins with the synthesis of a diaryl ether, followed by a Wittig olefination to introduce a vinyl group. mdpi.comnih.gov The final key step is an intramolecular Mizoroki-Heck reaction, which cyclizes the bromoolefin diaryl ether to form the dibenz[b,f]oxepine ring. mdpi.comnih.gov This cyclization can, however, lead to a mixture of the desired 7-endo product and a 6-exo cyclized byproduct. prepchem.com The yield of the dibenz[b,f]oxepine product from this reaction has been reported to be around 59%. nih.gov
| Precursor | Catalyst System | Key Steps | Yield of Dibenz[b,f]oxepine |
| Diaryl ether from 2-bromophenol (B46759) and 2-fluorobenzaldehyde | Pd₂(dba)₃, Phosphine Ligand | SₙAr, Wittig Olefination, Intramolecular Heck Reaction | 59% |
| Aryl acrylates and aryl halides | Pd(OAc)₂ | Heck Coupling, Intramolecular Etherification | Good |
While nickel-catalyzed reductive cyclization and reductive-Heck reactions have been effectively used to create medium-ring heterocycles, the available research literature primarily documents these strategies for the synthesis of the isomeric dibenzo[b,e]oxepine scaffold. Detailed studies applying nickel-catalyzed reductive cyclization specifically for the formation of the dibenz[b,f]oxepin core are not extensively reported in the searched scientific literature.
Cascade reactions, which form multiple bonds in a single operation, provide an efficient route to the dibenz[b,f]oxepin skeleton. researchgate.net These processes can be promoted by copper catalysts or, in some cases, proceed under metal-free conditions. researchgate.net
A copper-assisted one-pot tandem reaction can be used to synthesize functionalized dibenz[b,f]oxepins from 2-(2-hydroxyphenyl)acetonitriles and 2-haloarylaldehydes. A proposed mechanism involves a Knoevenagel condensation followed by an Ullmann ether formation, which can proceed with or without a copper(I) iodide catalyst, achieving yields as high as 92%. mdpi.com
Transition-metal-free cascade processes have also been developed. nih.govresearchgate.net One such method involves the reaction of 2-halobenzaldehydes with (2-hydroxyphenyl)acetonitriles in the presence of cesium carbonate, proceeding through a sequential aldol (B89426) condensation and intramolecular ether formation. Another metal-free, one-pot synthesis involves a nucleophilic aromatic substitution followed by a Knoevenagel condensation, affording the dibenzo[b,f]oxepine structure with a yield of 77%. researchgate.net
| Reactants | Catalyst/Base | Key Steps | Yield |
| 2-(2-hydroxyphenyl)acetonitrile derivative, 2-halogenobenzaldehyde | CuI (optional), Cs₂CO₃ | Knoevenagel Condensation, Ullmann Ether Formation | up to 92% |
| 4-hydroxyisoindolin-1-one, 2-bromobenzaldehydes | Copper Catalyst | Etherification, Aldol Condensation | Good |
| 2-halobenzaldehydes, (2-hydroxyphenyl)acetonitriles | Cs₂CO₃ | Aldol Condensation, Intramolecular Ether Formation | Not specified |
| Substituted nitro-phenol and aldehyde | Base | Nucleophilic Aromatic Substitution, Knoevenagel Condensation | 77% |
An efficient and environmentally friendly approach to the dibenzo[b,f]oxepine framework utilizes an iron(III) chloride-catalyzed alkyne-aldehyde metathesis. This reaction allows for the synthesis of structurally diverse dibenzo[b,f]oxepines in good yields with high regioselectivity under mild conditions. The process involves the reaction of a substrate containing both an alkyne and an aldehyde group, such as 2-(2'-phenylethynyl-phenyloxy)-benzaldehyde, which cyclizes in the presence of the iron catalyst. Iron(III) chloride has been shown to be a particularly effective catalyst for this transformation compared to other Lewis acids.
Nucleophilic Aromatic Substitution (SNAr) Based Cyclizations
Nucleophilic aromatic substitution (SNAr) reactions represent a powerful tool for the formation of the diaryl ether linkage that is central to the dibenzo[b,f]oxepine structure. These reactions are particularly effective when one of the aromatic rings is activated by electron-withdrawing groups, facilitating the attack of a nucleophile.
Intramolecular SNAr in Dibenzo[b,f]oxepine Synthesis
The intramolecular SNAr approach is a key strategy for the cyclization step to form the seven-membered oxepine ring. This method typically involves a precursor molecule that already contains the two aromatic rings linked by a flexible chain, with one ring bearing a good leaving group and the other a nucleophilic hydroxyl group. The presence of activating groups, such as nitro groups, on the ring with the leaving group is often crucial for the success of the reaction.
A notable example involves the cyclization of stilbene (B7821643) derivatives. In this approach, a stilbene precursor bearing a hydroxyl group on one aromatic ring and a leaving group (e.g., a nitro group) on the other can undergo intramolecular cyclization to form the dibenzo[b,f]oxepine core. The reaction is often carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. Research has shown that conducting the intramolecular aromatic nucleophilic substitution in the presence of sodium azide (B81097) can significantly increase the reaction yield by approximately 50%. mdpi.com For instance, stilbenes with two strongly electron-withdrawing nitro groups on one ring and a donating hydroxyl group on the second ring can lead to the substitution of one of the nitro groups by the hydroxyl group, affording the dibenzo[b,f]oxepine scaffold in high yields, estimated to be between 88% and 95%. mdpi.com
| Entry | Reactant(s) | Reagents and Conditions | Product | Yield (%) |
| 1 | Stilbene derivative with hydroxyl and nitro groups | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | Dibenzo[b,f]oxepine derivative | High |
| 2 | Stilbene with two nitro groups and one hydroxyl group | Sodium azide | Dibenzo[b,f]oxepine derivative | 88-95 |
Cascade Reactions Involving SNAr and Knoevenagel Condensation
A highly efficient and atom-economical approach to the dibenzo[b,f]oxepine scaffold involves a cascade reaction that combines an intermolecular SNAr reaction with an intramolecular Knoevenagel condensation. This one-pot synthesis under transition-metal-free conditions provides a straightforward route to substituted dibenzo[b,f]oxepines. chemistrysteps.com
The process typically begins with the reaction of a phenol with an ortho-halo benzaldehyde. The initial step is an intermolecular nucleophilic aromatic substitution to form a diaryl ether intermediate. This is followed by an in-situ intramolecular Knoevenagel condensation, where a carbanion generated from an active methylene (B1212753) compound (e.g., malononitrile) attacks the aldehyde group, leading to cyclization and subsequent dehydration to form the dibenzo[b,f]oxepine ring system. This cascade process has been reported to achieve yields of up to 77%. chemistrysteps.com The synthetic strategy has been successfully applied to the total synthesis of naturally occurring dibenzo[b,f]oxepins, such as bauhinoxepin C. mdpi.com
| Entry | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | Phenol, o-halo benzaldehyde, active methylene compound | Base (e.g., K₂CO₃), Solvent (e.g., DMSO), Heat | Substituted dibenzo[b,f]oxepine | up to 77 |
Oxidative C-H Bond Functionalization and Ring Expansion Methodologies
More recent and advanced strategies for the synthesis of the dibenzo[b,f]oxepine framework move beyond traditional named reactions and utilize modern synthetic techniques such as C-H bond functionalization and ring expansion. These methods offer novel and often more direct routes to the desired tricyclic system.
One innovative approach involves a direct C-H functionalization/rearrangement sequence. For example, the reaction of a suitable precursor with trimethylsilyl (B98337) diazomethane (B1218177) (TMS-CHN₂) in the presence of a copper catalyst and a nonprotic peroxide can lead to the formation of the dibenzo[b,f]oxepine scaffold. This C-H functionalization, insertion, and rearrangement sequence has been shown to provide the desired product in a moderate yield of 55%. mdpi.com
Ring expansion methodologies also provide an elegant entry to the dibenzo[b,f]oxepine core. A prominent example is the Mn(III)-based oxidative radical rearrangement of 2-(9-xanthenyl)malonates. In this reaction, treatment of the xanthene derivative with a manganese(III) salt, such as manganese(III) acetate, in a suitable solvent like boiling glacial acetic acid, initiates a radical process. This leads to a 1,2-radical rearrangement and subsequent decarboxylation to afford C-10 carboxylate derivatives of dibenzo[b,f]oxepine. The yields for this oxidative ring expansion are typically in the range of 63% to 85%, depending on the specific substrates and reaction conditions. mdpi.comchemistrysteps.com
| Entry | Reactant(s) | Reagents and Conditions | Product | Yield (%) |
| 1 | Precursor for C-H functionalization | TMS-CHN₂, Cu(OTf)₂, (PhCO₂)₂ | Dibenzo[b,f]oxepine scaffold | 55 |
| 2 | 2-(9-Xanthenyl)malonate | Mn(OAc)₃, glacial AcOH, heat | C-10 carboxylate derivative of dibenzo[b,f]oxepine | 63-85 |
Synthesis of Dibenz[b,f]oxepin, 10-(bromomethyl)-
The synthesis of the target compound, Dibenz[b,f]oxepin, 10-(bromomethyl)-, typically proceeds through the functionalization of a pre-formed dibenzo[b,f]oxepine derivative at the 10-position. A plausible synthetic route involves the conversion of a ketone at the 10-position, such as in dibenzo[b,f]oxepin-10(11H)-one, to the desired bromomethyl group.
A potential synthetic sequence would be:
Reduction of the ketone: The carbonyl group of dibenzo[b,f]oxepin-10(11H)-one can be reduced to a hydroxyl group using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield dibenzo[b,f]oxepin-10-methanol.
Bromination of the alcohol: The resulting alcohol can then be converted to the corresponding bromide, Dibenz[b,f]oxepin, 10-(bromomethyl)-, using a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
Alternatively, if a 10-methyldibenz[b,f]oxepine precursor is available, a free-radical bromination at the benzylic position can be employed. This is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO), and light or heat. This reaction selectively brominates the methyl group to afford the desired 10-(bromomethyl) derivative.
Reactivity and Chemical Transformations of Dibenz B,f Oxepin, 10 Bromomethyl
Nucleophilic Substitution Reactions at the Bromomethyl Center
The primary mode of reactivity for Dibenz[b,f]oxepin (B1201610), 10-(bromomethyl)- involves the displacement of the bromide ion by a wide range of nucleophiles. The benzylic-like nature of the C-10 methylene (B1212753) carbon facilitates these substitution reactions, proceeding readily to form new carbon-heteroatom or carbon-carbon bonds.
One of the most common transformations is the reaction with primary or secondary amines to yield 10-(aminomethyl)dibenz[b,f]oxepin derivatives. These reactions are typically performed in a suitable solvent, often with a base to neutralize the hydrogen bromide formed during the reaction. For instance, the reaction with dimethylamine (B145610) leads to the formation of 10-(dimethylaminomethyl)dibenzo[b,f]oxepine. nih.gov Similarly, substitution with 4-methylpiperazine has been used to synthesize 10-(4-methylpiperazino)dibenz[b,f]oxepin. nih.govmdpi.com These aminomethyl derivatives are valuable as final products or as intermediates for further functionalization. nih.gov Schindler and Blattner have documented the synthesis of such 10-(aminomethyl) derivatives, noting their potential effects on the central nervous system. nih.govdntb.gov.ua
| Amine Nucleophile | Resulting Product | Reference |
|---|---|---|
| Dimethylamine | 10-(Dimethylaminomethyl)dibenzo[b,f]oxepine | nih.gov |
| 4-Methylpiperazine | 10-(4-Methylpiperazino)dibenz[b,f]oxepin | nih.govmdpi.com |
The introduction of a nitrile group can be achieved through a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide. This reaction converts the 10-(bromomethyl) group into a 10-(cyanomethyl) group. The resulting cyanomethyl derivative is a particularly useful intermediate, as the nitrile moiety can be further transformed into other functional groups, such as carboxylic acids (via hydrolysis) or primary amines (via reduction).
The reactivity of the bromomethyl group extends beyond amines and cyanide. A variety of other nucleophiles can be employed to create a diverse library of C-10 substituted dibenz[b,f]oxepines. For example, reaction with thiol-containing nucleophiles can produce thioether derivatives, such as the [(alkylamino)ethyl]thio]dibenz[b,f]oxepines. nih.gov Other potential nucleophiles include alkoxides, phenoxides, and carboxylates, which would lead to the formation of ethers and esters, respectively. This versatility makes 10-(bromomethyl)dibenz[b,f]oxepin a key building block for accessing a wide range of analogues.
Further Functionalization of the Dibenz[b,f]oxepin Scaffold through the C-10 Position
The initial substitution products derived from 10-(bromomethyl)dibenz[b,f]oxepin are often not the final target molecules but rather key intermediates for subsequent chemical modifications. The newly introduced functional group at the C-10 position serves as a handle for further elaboration of the molecule.
The functional groups introduced via nucleophilic substitution provide anchor points for building more complex side chains. For example, the amine derivatives synthesized in section 3.1.1 can undergo acylation reactions. The synthesis of hybrids containing both the dibenz[b,f]oxepine backbone and an azo bond has been achieved by reacting amine derivatives of dibenz[b,f]oxepine with acid chlorides, forming an amide linkage. mdpi.com This demonstrates how the initial aminomethyl group, derived from the bromomethyl precursor, enables the attachment of entirely new molecular fragments. Similarly, the cyanomethyl group can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines or alcohols to form a library of amides and esters.
The C-10 position is also a key site for the construction of spirocyclic systems, where a second ring system shares the C-10 carbon atom with the oxepine ring. The synthesis of spiro[dibenz[b,f]oxepin-10,4'-piperidine] derivatives has been reported, highlighting a strategy where the C-10 position is part of a new, fused ring system. nih.gov Such structures can be accessed from 10-substituted precursors that undergo intramolecular cyclization. For instance, a 10-(bromomethyl) group could react with a bifunctional nucleophile, or a derivative at the C-10 position could be modified to contain a reactive group that subsequently cyclizes onto another part of the molecule. The synthesis of dibenzoxepine-fused spirooxindoles has also been described, further underscoring the utility of C-10 functionalization in creating structurally complex and medicinally relevant spiro compounds. researchgate.net
Derivatization with Complex Moieties (e.g., Azo-compounds, Biphenyls)
The reactive bromomethyl group at the 10-position of the dibenz[b,f]oxepin scaffold serves as a versatile handle for the introduction of more complex functionalities, including azo-compounds and biphenyls. These modifications are of significant interest for developing novel compounds with potential applications in areas such as photopharmacology and medicinal chemistry. The introduction of these larger, often photoactive or biologically active, moieties can dramatically alter the physicochemical and biological properties of the parent molecule.
Recent research has focused on the synthesis of photoswitchable fluorinated dibenz[b,f]oxepine derivatives incorporating one or three azo bonds, as well as biphenylmethoxydibenz[b,f]oxepine. nih.gov These synthetic efforts aim to create novel molecular architectures that could function as potential microtubule inhibitors. nih.gov The core strategy involves leveraging the reactivity of the 10-(bromomethyl) group to attach these complex substituents.
The synthesis of these derivatives provides a pathway to novel compounds where the dibenz[b,f]oxepine skeleton is combined with other functional units. nih.gov For instance, the incorporation of an azo-dibenzo[b,f]oxepine skeleton has been explored to construct new molecular frameworks. nih.gov These studies underscore a concise methodology for creating derivatives that feature the dibenz[b,f]oxepine core linked to complex aromatic systems. nih.gov
Derivatization with Azo-Compounds
The synthesis of azo-dibenzo[b,f]oxepine derivatives introduces a photoswitchable moiety into the molecule, which is a key feature for applications in photopharmacology. nih.govnih.gov These compounds can undergo E/Z isomerization upon exposure to light, allowing for photochemical control of their biological activity. nih.gov The general approach involves the reaction of an appropriate amino-dibenzo[b,f]oxepine precursor with a suitable diazotizing agent, followed by coupling with a partner compound to form the azo linkage. While direct derivatization from 10-(bromomethyl)-dibenz[b,f]oxepin is not explicitly detailed, the synthesis of various azo-dibenzo[b,f]oxepine derivatives highlights the accessibility of this class of compounds.
| Compound Name | Structure | Key Features |
|---|---|---|
| Azo-dibenzo[b,f]oxepine derivative | Dibenz[b,f]oxepin core linked to an azobenzene (B91143) moiety | Photoswitchable, potential for photopharmacology nih.gov |
| Fluorinated azo-dibenzo[b,f]oxepine | Dibenz[b,f]oxepin with a fluorinated azobenzene substituent | Enhanced photoswitching properties nih.gov |
Derivatization with Biphenyls
The introduction of a biphenyl (B1667301) moiety can significantly impact the conformational flexibility and potential for intermolecular interactions of the dibenz[b,f]oxepin scaffold. The synthesis of biphenylmethoxydibenz[b,f]oxepine has been described as a method to construct derivatives containing this extended aromatic system. nih.gov This involves the reaction of 10-(bromomethyl)-dibenz[b,f]oxepin with a hydroxybiphenyl derivative under suitable conditions to form an ether linkage.
| Compound Name | Structure | Synthetic Approach |
|---|---|---|
| Biphenylmethoxydibenz[b,f]oxepine | Dibenz[b,f]oxepin linked to a biphenyl group via a methyleneoxy bridge | Reaction of 10-(bromomethyl)-dibenz[b,f]oxepin with a hydroxybiphenyl nih.gov |
The research into these complex derivatives is often supported by computational studies to predict their interaction with biological targets, such as tubulin. nih.gov The synthesis of these novel compounds opens avenues for exploring their biological activities and potential as therapeutic agents. nih.govdntb.gov.ua
Advanced Spectroscopic Characterization and Structural Elucidation of Dibenz B,f Oxepin, 10 Bromomethyl
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high precision. For Dibenz[b,f]oxepin (B1201610), 10-(bromomethyl)-, which has a molecular formula of C₁₅H₁₁BrO, HRMS provides an experimental mass that can be compared to the calculated theoretical exact mass.
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of Dibenz[b,f]oxepin, 10-(bromomethyl)- would display a combination of bands characteristic of the core structure and the substituent.
Key absorptions for the dibenzo[b,f]oxepine framework include aromatic C-H stretching vibrations (3030–3080 cm⁻¹), aromatic C=C ring stretching bands (1440–1625 cm⁻¹), and the C=C stretching of the central olefinic bond. nih.gov A significant band corresponding to the asymmetric C-O-C stretch of the diaryl ether is also expected. The bromomethyl group introduces a characteristic C-Br stretching vibration, which is typically strong and found in the fingerprint region of the spectrum, between 515 and 690 cm⁻¹. orgchemboulder.commissouri.edulibretexts.org
Table 3: Characteristic IR Absorption Bands for Dibenz[b,f]oxepin, 10-(bromomethyl)- This interactive table outlines the expected vibrational modes and their corresponding wavenumbers.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aromatic (=C-H) | 3030 - 3080 |
| C=C Stretch | Aromatic (in-ring) | 1440 - 1625 |
| C=C Stretch | Olefinic | ~1650 |
| C-O-C Stretch | Diaryl Ether | 1200 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochromic Behavior of Dibenz[b,f]oxepin, 10-(bromomethyl)-
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic transitions within molecules containing chromophores. In the case of dibenz[b,f]oxepin and its derivatives, the fused aromatic rings and the central oxepine ring constitute a significant chromophoric system. This section would typically delve into the specific UV-Vis spectral data for Dibenz[b,f]oxepin, 10-(bromomethyl)-, detailing its absorption maxima (λmax) and molar absorptivity (ε) to elucidate the nature of its electronic transitions. However, a comprehensive search of scientific literature and spectral databases did not yield specific experimental UV-Vis data for Dibenz[b,f]oxepin, 10-(bromomethyl)-.
While the National Institute of Standards and Technology (NIST) Chemistry WebBook indicates the availability of a UV/Visible spectrum for the parent compound, Dibenz[b,f]oxepin, the actual spectral data with absorption maxima is not provided in the accessible records. nist.govnist.gov The electronic transitions in the dibenz[b,f]oxepin scaffold are expected to be dominated by π-π* transitions associated with the aromatic benzene (B151609) rings and the conjugated system of the central seven-membered ring. The position and intensity of these absorption bands would be sensitive to substitution on the dibenz[b,f]oxepin core. The introduction of a 10-(bromomethyl) group would be expected to act as an auxochrome, potentially causing a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted parent compound, along with possible hyperchromic (increased absorption) or hypochromic (decreased absorption) effects.
Much of the available research on the photophysical properties of dibenz[b,f]oxepin derivatives focuses on compounds that have been functionalized with photo-responsive groups, such as azobenzene (B91143) moieties, to induce photochromic behavior. mdpi.commdpi.com In these azo-derivatives, UV-Vis spectroscopy is extensively used to study the reversible E/Z (trans/cis) isomerization upon irradiation with light of specific wavelengths. mdpi.com These studies confirm the presence of characteristic π-π* and n-π* electronic transitions. For instance, various azo-dibenzo[b,f]oxepine derivatives exhibit strong π-π* transitions in the UV region and weaker, visible-region n-π* transitions that are crucial for their photoswitching capabilities. mdpi.commdpi.com
Although no photochromic behavior has been specifically reported for Dibenz[b,f]oxepin, 10-(bromomethyl)-, the inherent photostability of the dibenz[b,f]oxepin scaffold itself is a noteworthy characteristic. nih.gov This stability is attributed to the gain in excited-state aromaticity of the central 8π-electron ring system upon photoexcitation. nih.gov
Without specific experimental data for Dibenz[b,f]oxepin, 10-(bromomethyl)-, a detailed analysis of its electronic transitions and potential photochromic behavior remains speculative. The table below is a template that would be populated with experimental data were it available.
Table 1: Hypothetical UV-Vis Spectral Data for Dibenz[b,f]oxepin, 10-(bromomethyl)-
| Parameter | Value | Solvent |
|---|---|---|
| λmax 1 (nm) | Data not available | Data not available |
| ε 1 (M⁻¹cm⁻¹) | Data not available | Data not available |
| λmax 2 (nm) | Data not available | Data not available |
| ε 2 (M⁻¹cm⁻¹) | Data not available | Data not available |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Dibenz[b,f]oxepin, 10-(bromomethyl)- |
| Dibenz[b,f]oxepin |
Role of Dibenz B,f Oxepin, 10 Bromomethyl As a Synthetic Intermediate
Building Block for Chemically Diverse Dibenz[b,f]oxepine Derivatives
Dibenz[b,f]oxepin (B1201610), 10-(bromomethyl)- is a versatile building block primarily due to the presence of the reactive bromomethyl group. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity allows for the introduction of diverse chemical moieties at the 10-position of the dibenz[b,f]oxepine scaffold, leading to the generation of a vast library of derivatives.
The preparation of this key intermediate can be achieved from the corresponding 10-methyl derivative. A common synthetic route involves the radical bromination of 10-methyldibenz[b,f]oxepin using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
A prominent application of this intermediate is in the synthesis of various amino-substituted dibenz[b,f]oxepine derivatives. For instance, reaction with primary and secondary amines leads to the formation of 10-(aminomethyl)dibenz[b,f]oxepins. A notable example is the synthesis of 10-(((dimethylamino)methyl)dibenz[b,f]oxepine. Furthermore, the reaction with cyclic amines, such as piperazine, yields derivatives like 10-(4-methylpiperazino)dibenz[b,f]oxepine, which has been studied for its affinity for clozapine (B1669256) binding sites in the brain. mdpi.comthieme-connect.de
The scope of nucleophiles is not limited to amines. Other nucleophilic species that can be employed to displace the bromide and introduce new functionalities include:
Thiols: Reaction with various thiols introduces thioether linkages, leading to the formation of [(alkylthio)methyl] and [(arylthio)methyl] derivatives.
Alcohols and Phenols: Alkoxy and aryloxy ethers can be synthesized through Williamson ether synthesis by reacting the bromomethyl compound with the corresponding alkoxides or phenoxides.
Carboxylates: Ester derivatives can be prepared by reacting Dibenz[b,f]oxepin, 10-(bromomethyl)- with carboxylate salts.
Azides: The introduction of an azido (B1232118) group via reaction with sodium azide (B81097) provides a precursor for the synthesis of triazoles and other nitrogen-containing heterocycles through click chemistry or reduction to the corresponding amine.
The ability to introduce such a wide variety of functional groups makes Dibenz[b,f]oxepin, 10-(bromomethyl)- a cornerstone for creating diverse libraries of compounds with potentially varied biological activities.
Precursor for Scaffold Modification and Diversification Strategies
The dibenz[b,f]oxepine core is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. researchgate.netresearchgate.net Dibenz[b,f]oxepin, 10-(bromomethyl)- serves as a critical precursor for modifying this core structure, enabling extensive scaffold diversification. The reactivity of the bromomethyl group allows for the attachment of various side chains and functional groups that can modulate the pharmacological properties of the resulting molecules.
Strategies for scaffold modification using this intermediate often involve multi-step synthetic sequences. For example, the initially introduced functional group can be further elaborated. An amino group introduced via nucleophilic substitution can be acylated, alkylated, or used as a handle for the attachment of larger molecular fragments.
Furthermore, the versatility of the dibenz[b,f]oxepine scaffold itself, combined with the reactive handle at the 10-position, allows for the exploration of structure-activity relationships (SAR). By systematically varying the substituent introduced via the bromomethyl intermediate, medicinal chemists can fine-tune the biological activity of the resulting compounds, optimizing for potency, selectivity, and pharmacokinetic properties.
Intermediate in the Synthesis of Complex Organic Molecules
Beyond the synthesis of simple derivatives, Dibenz[b,f]oxepin, 10-(bromomethyl)- can act as an intermediate in the construction of more complex, polycyclic molecules. The bromomethyl group can participate in intramolecular reactions to form new rings or can be used to link the dibenz[b,f]oxepine scaffold to other complex molecular architectures.
While specific examples in the literature starting directly from the 10-(bromomethyl) derivative to form highly complex natural products are not abundant, the synthetic strategies employed for related dibenz[b,f]oxepine-containing natural products often involve the functionalization of the core structure. The principles of using a reactive handle at a specific position to build complexity are well-established in organic synthesis. The reactivity of the 10-(bromomethyl) group makes it an ideal candidate for such synthetic endeavors. For instance, it could be envisioned as a key component in the synthesis of analogues of naturally occurring dibenz[b,f]oxepines, where the substituent at the 10-position is crucial for their biological activity.
Application in the Construction of Research-Oriented Compound Libraries
The straightforward reactivity and the ability to introduce a wide array of chemical functionalities make Dibenz[b,f]oxepin, 10-(bromomethyl)- an excellent starting material for the construction of research-oriented compound libraries. In drug discovery and chemical biology, having access to a diverse collection of compounds based on a privileged scaffold is essential for identifying new biological probes and potential therapeutic agents.
Parallel synthesis techniques can be readily applied to Dibenz[b,f]oxepin, 10-(bromomethyl)-. By reacting the common intermediate with a large set of diverse nucleophiles in a parallel fashion, a library of 10-substituted dibenz[b,f]oxepine derivatives can be rapidly generated. This approach allows for the efficient exploration of the chemical space around the dibenz[b,f]oxepine core.
The resulting compound libraries can then be screened against various biological targets to identify hits with desired activities. The modular nature of the synthesis, stemming from the use of the versatile bromomethyl intermediate, facilitates the subsequent optimization of any identified hits by allowing for the facile synthesis of additional analogues with systematically varied substituents.
Future Perspectives and Emerging Research Directions in Dibenz B,f Oxepin, 10 Bromomethyl Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
The current synthetic strategies for the dibenz[b,f]oxepine core, the precursor to Dibenz[b,f]oxepin (B1201610), 10-(bromomethyl)-, often rely on multi-step procedures that may not be optimal in terms of sustainability and atom economy. researchgate.netresearchgate.net Future research is expected to focus on developing greener and more efficient synthetic methodologies.
Key areas of development include:
Catalytic C-H Functionalization: Direct functionalization of the dibenz[b,f]oxepine core at the 10-position would represent a significant improvement over existing methods that often involve pre-functionalized starting materials. mdpi.comnih.gov Copper-catalyzed C-H functionalization and ring expansion with reagents like trimethylsilyl (B98337) diazomethane (B1218177) (TMS-CHN2) have shown promise in providing the dibenz[b,f]oxepine scaffold with moderate yields. mdpi.comnih.gov Further development of more selective and efficient catalysts could make this a viable and atom-economical approach.
One-Pot Cascade Reactions: The development of one-pot syntheses that combine multiple reaction steps without the need for intermediate purification can significantly reduce waste and improve efficiency. researchgate.netnih.gov One-pot transition-metal-free syntheses of dibenzo[b,f]oxepins from 2-halobenzaldehydes have been reported, and extending this methodology to include the introduction of the 10-(bromomethyl) group would be a valuable goal. nih.gov
Ring-Closing Metathesis (RCM): RCM has been demonstrated as an efficient two-step protocol for the synthesis of the dibenzo[b,f]oxepin scaffold. researchgate.net Optimizing catalyst loading and reaction conditions to improve yields and reduce catalyst waste will be a key focus for making this route more sustainable.
| Synthetic Strategy | Potential Advantages | Key Research Goals |
| Catalytic C-H Functionalization | High atom economy, reduced number of steps | Development of highly selective and efficient catalysts |
| One-Pot Cascade Reactions | Reduced waste, increased efficiency | Design of novel cascade sequences for direct synthesis |
| Ring-Closing Metathesis | High efficiency | Optimization of catalyst systems and reaction conditions |
Exploration of Novel Reactivity Patterns for Further Derivatization
The 10-(bromomethyl) group in Dibenz[b,f]oxepin, 10-(bromomethyl)- is a versatile functional handle that allows for a wide range of derivatization reactions. The benzylic position of the bromine atom enhances its reactivity in nucleophilic substitution reactions. libretexts.org Future research will likely explore new and creative ways to utilize this reactivity to synthesize novel derivatives with interesting properties.
Potential areas of exploration include:
Nucleophilic Substitution Reactions: The benzylic bromide is susceptible to substitution by a variety of nucleophiles, enabling the introduction of diverse functional groups such as azides, amines, and phosphonium (B103445) salts. These derivatives can serve as building blocks for more complex molecules.
Wittig-type Reactions: Conversion of the bromomethyl group to a phosphonium salt would allow for Wittig and related olefination reactions, providing a route to extend the carbon chain and introduce new double bonds. nih.govorganic-chemistry.org This could be used to synthesize novel stilbene-like analogues with potential applications in materials science or medicinal chemistry.
Cross-Coupling Reactions: The development of methods for the cross-coupling of the benzylic bromide with various partners, such as boronic acids or organozinc reagents, would open up new avenues for creating carbon-carbon bonds and accessing a wider range of derivatives.
Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Automated Synthesis)
The integration of advanced synthetic technologies like flow chemistry and automated synthesis holds significant promise for the production of Dibenz[b,f]oxepin, 10-(bromomethyl)- and its derivatives. These technologies can offer improved safety, scalability, and efficiency compared to traditional batch processes.
Flow Chemistry: Continuous flow synthesis can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov The synthesis of the dibenzo[b,f]oxepine scaffold and its subsequent bromination could be adapted to a flow process, allowing for safer handling of hazardous reagents and facilitating scale-up.
Automated Synthesis: Automated platforms can be employed for the high-throughput synthesis and screening of libraries of Dibenz[b,f]oxepin, 10-(bromomethyl)- derivatives. nih.gov This would accelerate the discovery of new compounds with desired properties for various applications. The development of automated systems for synthesizing diverse heterocyclic libraries is an active area of research. nih.gov
| Technology | Potential Benefits for Dibenz[b,f]oxepin Chemistry |
| Flow Chemistry | Improved safety, scalability, and process control |
| Automated Synthesis | High-throughput synthesis, rapid library generation |
Expansion into Materials Science and Supramolecular Chemistry
The rigid, non-planar, "butterfly-like" conformation of the dibenzo[b,f]oxepine core makes it an attractive building block for the construction of novel materials and supramolecular assemblies. nih.gov The 10-(bromomethyl) group provides a convenient point for incorporating this scaffold into larger structures.
Future research in this area could focus on:
Polymer Chemistry: The derivatization of Dibenz[b,f]oxepin, 10-(bromomethyl)- into polymerizable monomers could lead to the development of new polymers with unique thermal, optical, or electronic properties. The rigid dibenzo[b,f]oxepine unit could impart desirable characteristics such as high thermal stability and specific photophysical behavior to the resulting polymers.
Supramolecular Chemistry and Self-Assembly: The directional and rigid nature of the dibenzo[b,f]oxepine scaffold can be exploited to design molecules that self-assemble into well-defined supramolecular structures such as cages, tubes, or sheets. nih.gov The 10-(bromomethyl) group can be functionalized to introduce recognition motifs that drive the self-assembly process.
Molecular Switches: The dibenzo[b,f]oxepine framework has been incorporated into photoswitchable molecules, such as those containing azobenzene (B91143) units. mdpi.com The ability to control the conformation and properties of these molecules with light opens up possibilities for applications in areas like photopharmacology and molecular machines. nih.govnih.govmdpi.com
Q & A
Q. What are the standard synthetic routes for 10-(bromomethyl)dibenz[b,f]oxepin derivatives, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution of dibenzoxepin precursors. For example:
- Process (a): React a dibenzoxepin alcohol derivative (e.g., 6,11-dihydrodibenz[b,e]oxepin-11-ol) with bromomethylating agents (e.g., PBr₃ or CBr₄) in solvents like dichloromethane or toluene. Use bases (triethylamine) to neutralize HBr byproducts .
- Process (b): Employ Wagner-Meerwein rearrangements for ring expansion of xanthene derivatives, followed by bromomethylation at the 10-position .
Characterization: Critical techniques include ¹H/¹³C NMR (to confirm substitution patterns), mass spectrometry (for molecular ion verification), and X-ray crystallography (to resolve stereochemical ambiguities) .
Q. How is the neuroprotective activity of dibenzoxepin derivatives evaluated in preclinical models?
Methodological Answer:
- In vivo hypoxia models: Use mice subjected to complete cerebral ischemia (e.g., bilateral carotid artery occlusion). Measure the prolongation of gasping movements or time to death under anoxia. For example, oral administration of test compounds (e.g., 10-(bromomethyl) derivatives) at 0.5–30 mg/kg, with statistical comparison to controls (e.g., flunarizine hydrochloride) .
- Ex vivo assays: Evaluate lipid peroxidation inhibition in brain mitochondria using thiobarbituric acid-reactive substances (TBARS) assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data between structurally similar dibenzoxepin derivatives?
Methodological Answer:
- Comparative SAR studies: Systematically vary substituents (e.g., fluorine vs. methoxy at R1–R4) and assess activity. For instance, 3-fluoro-substituted derivatives (No. 1–9 in Table 1) showed higher neuroprotective activity than non-fluorinated analogs (Compounds A/B) due to enhanced mitochondrial binding .
- Receptor profiling: Use radioligand binding assays (e.g., [³H]clozapine) to compare affinities for dopamine D4, 5-HT2A, and muscarinic receptors. For example, dibenzoxepins with a cinnamyl-piperazinyl moiety exhibit dual dopaminergic/serotonergic activity, unlike simpler analogs .
Q. What computational strategies are used to study the aromaticity and photostability of dibenzoxepin derivatives?
Methodological Answer:
- Aromaticity analysis:
- NICS-XY scans (Nucleus-Independent Chemical Shift) assess magnetic shielding in the oxepin ring. Planar S₁/T₁ states of dibenz[b,f]oxepin show Baird aromaticity (NICS = −15.2 ppm), while the S₀ state is non-aromatic .
- HOMA indices quantify π-electron delocalization. Higher HOMA values (0.67–0.77 in S₁/T₁ vs. 0.53 in S₀) confirm excited-state aromatic stabilization .
- Photostability screening: Compare UV-vis spectra (e.g., Stokes shift analysis) of dibenzoxepins vs. hydrogenated analogs. Fluorescence quenching in planarized excited states correlates with reduced photodegradation .
Q. How can reaction conditions be optimized for dibenzoxepin synthesis to minimize byproducts?
Methodological Answer:
- Solvent selection: Polar aprotic solvents (e.g., dimethylformamide) improve yields in SN2 reactions (e.g., bromomethylation), while toluene/xylene reduce side reactions in Friedel-Crafts steps .
- Protecting groups: Use dimethyl-t-butylsilyl (TBS) groups to protect hydroxyl intermediates, enabling selective deprotection with tetra-n-butylammonium fluoride (TBAF) without disrupting the oxepin ring .
- Catalyst screening: Test Lewis acids (AlCl₃, FeCl₃) for cyclization steps. For example, AlCl₃/CH₃NO₂ achieves 85% yield in dibenzazepine ring closure .
Data Contradiction Analysis
Q. Why do some dibenzoxepin derivatives exhibit anti-inflammatory activity while others show neuroprotective effects?
Methodological Answer:
- Functional group influence: Derivatives with oxime moieties (e.g., CF₃-substituted dibenz[b,e]oxepin oximes) inhibit TNF-α secretion (anti-inflammatory), while piperazinyl-cinnamyl derivatives target mitochondrial lipid peroxidation (neuroprotective) .
- Receptor specificity: Anti-inflammatory activity correlates with 5-HT2C receptor antagonism (IC₅₀ = 7–30 nM), whereas neuroprotection involves NMDA receptor modulation .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
